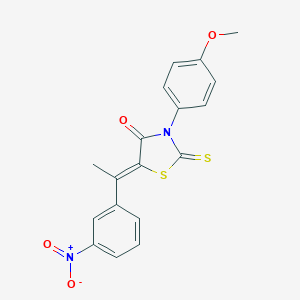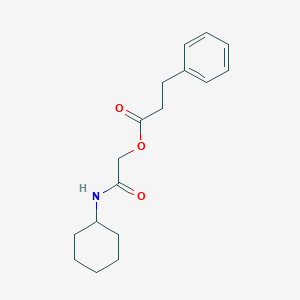
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide, also known as BNPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in various physiological processes, including inflammation and pain. By inhibiting COX-2, N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been shown to exhibit anti-bacterial properties against various bacterial strains.
実験室実験の利点と制限
One of the advantages of using N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments is its ability to inhibit COX-2 selectively, without affecting the activity of the related enzyme COX-1. This selectivity reduces the risk of unwanted side effects, such as gastrointestinal ulcers and bleeding, which are commonly associated with non-selective COX inhibitors. However, one of the limitations of using N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the use of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in scientific research. One potential direction is the development of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide-based fluorescent probes for detecting hydrogen peroxide in vivo. Another potential direction is the use of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide as a scaffold for the development of novel anti-inflammatory and anti-cancer drugs. Additionally, the development of more water-soluble derivatives of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide could expand its potential applications in various experimental settings.
合成法
The synthesis of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide involves the reaction of 2-bromo-4-nitroaniline with 4-propoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a reaction with acryloyl chloride to obtain N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide.
科学的研究の応用
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has also been studied for its potential use as a fluorescent probe for detecting hydrogen peroxide, which is a reactive oxygen species involved in various physiological processes.
特性
分子式 |
C18H17BrN2O4 |
|---|---|
分子量 |
405.2 g/mol |
IUPAC名 |
(E)-N-(2-bromo-4-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17BrN2O4/c1-2-11-25-15-7-3-13(4-8-15)5-10-18(22)20-17-9-6-14(21(23)24)12-16(17)19/h3-10,12H,2,11H2,1H3,(H,20,22)/b10-5+ |
InChIキー |
OWRVPIGRDXKJFC-BJMVGYQFSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
正規SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)


![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)





